

A Comparative Guide to the Biological Activity of 4-Anilinoquinazoline Derivatives

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Compound of Interest		
Compound Name:	4-(oxan-2-yl)aniline	
Cat. No.:	B6171799	Get Quote

Disclaimer: Initial searches for compounds derived from **4-(oxan-2-yl)aniline** yielded limited specific data on their biological activities. Therefore, this guide focuses on the closely related and extensively researched class of 4-anilinoquinazoline derivatives, which share a core aniline structure and exhibit significant therapeutic potential. This guide provides a comparative overview of their anticancer and antimicrobial properties, supported by experimental data from published research.

The 4-anilinoquinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of several approved drugs. These compounds are particularly recognized for their potent inhibitory effects on key cellular targets, leading to significant anticancer and antimicrobial activities. This guide summarizes key findings, presents comparative data, and outlines the experimental methodologies used to evaluate these promising therapeutic agents.

Anticancer Activity of 4-Anilinoquinazoline Derivatives

Derivatives of 4-anilinoquinazoline are well-established as potent inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Dysregulation of these signaling pathways is a hallmark of many cancers, making these compounds effective anticancer agents. Several 4-anilinoquinazoline derivatives, such as gefitinib and erlotinib, are clinically approved for the treatment of non-small-cell lung cancer.[1][2]



The core 4-anilinoquinazoline structure is crucial for binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity and downstream signaling.[3] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1]

Comparative Anticancer Potency (IC50 Values)

The following table summarizes the in vitro antiproliferative activity of various 4-anilinoquinazoline derivatives against different human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.



Compound ID	Cancer Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)
1a	BGC823	4.21	Gefitinib	12.16
1b	BGC823	3.63	Gefitinib	12.16
1c	BGC823	4.11	Gefitinib	12.16
1e	BGC823	5.23	Gefitinib	12.16
1f	HeLa	5.12	Gefitinib	10.23
1f	BGC823	4.01	Gefitinib	12.16
1g	BGC823	11.10	Gefitinib	12.16
2i	HeLa	4.53	Gefitinib	10.23
2i	BGC823	5.16	Gefitinib	12.16
7i	A549	2.25	Gefitinib	-
7i	HT-29	1.72	Gefitinib	-
7i	MCF-7	2.81	Gefitinib	-
14d	BaF3- EGFR ¹⁹ del/T790 M/C797S	0.09	-	-
14d	BaF3-EGFR L858R/T790M/C 797S	0.75	-	-

Data synthesized from multiple sources.[2][3][4]

Antimicrobial Activity of 4-Anilinoquinazoline Derivatives

Beyond their anticancer properties, 4-anilinoquinazoline derivatives have demonstrated promising activity against a range of bacterial pathogens. Their mechanism of action in bacteria



is often attributed to the inhibition of essential enzymes like DNA gyrase, which is crucial for DNA replication and repair.[5][6]

Comparative Antimicrobial Potency (MIC Values)

The table below presents the Minimum Inhibitory Concentration (MIC) of various 4-anilinoquinazoline derivatives against Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ID	Bacterial Strain	Gram Stain	MIC (μg/mL)	Reference Compound	MIC (μg/mL)
4a	E. coli	Negative	32	-	-
4b	E. coli	Negative	32	-	-
4c	E. coli	Negative	32	-	-
3e	S. aureus	Positive	0.0039	-	-
3g	P. aeruginosa	Negative	0.0625	-	-
3c	C. albicans	Fungus	0.0625	-	-
3g	C. albicans	Fungus	0.0625	-	-

Data synthesized from multiple sources.[5][7]

Experimental ProtocolsIn Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxicity of compounds against cancer cell lines.

- Cell Seeding: Cancer cells (e.g., HeLa, BGC823) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The synthesized 4-anilinoquinazoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 96 hours).



- MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- Formazan Solubilization: Living cells metabolize MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.
- Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against bacteria.

- Bacterial Inoculum Preparation: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.
- Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the prepared bacterial suspension.
- Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations Signaling Pathway Diagram



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